4-Cyano-3-fluorobenzoic acid
Overview
Description
4-Cyano-3-fluorobenzoic acid is an organic compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 g/mol . It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a benzoic acid core. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyano-3-fluorobenzoic acid can be synthesized through several methods. One common route involves the reaction of 4-bromo-3-fluorobenzoic acid with zinc cyanide under specific conditions . The reaction typically requires a solvent such as dimethylformamide and a catalyst like palladium(II) acetate . The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation , are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like .
Oxidation Reactions: The benzoic acid core can be oxidized to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as or in solvents like .
Reduction: in .
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 4-amino-3-fluorobenzoic acid.
Oxidation: Formation of this compound derivatives.
Scientific Research Applications
4-Cyano-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electrophilicity and stability . These interactions can affect various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
- 4-Cyano-2-fluorobenzoic acid
- 3-Cyano-4-fluorobenzoic acid
- 4-Bromo-3-fluorobenzoic acid
Comparison: 4-Cyano-3-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzoic acid core. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound often exhibits distinct chemical properties and reactivity patterns, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-cyano-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNDLMYSLLMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380955 | |
Record name | 4-cyano-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176508-81-9 | |
Record name | 4-Cyano-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176508-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-cyano-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the role of 4-Cyano-3-fluorobenzoic acid in the synthesis of the studied compounds?
A1: this compound was used as a starting material in the synthesis of several 2,4-diaminoquinazoline derivatives. [] The researchers employed this compound in a multi-step synthetic pathway that involved acylation and ring-closure reactions to produce the desired compounds. []
Q2: Were the reactions involving this compound efficient?
A2: Yes, the synthetic route employing this compound proved to be quite efficient. The researchers reported reaction yields above 65% for the synthesis of 2,4-diaminoquinazoline derivatives using this compound as a starting material. [] This suggests that the reactions proceeded with relatively high conversion rates, making this a viable synthetic approach for these specific target molecules.
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